(11R,15S)-4-hexyl-8-methyl-3,5,8,10-tetraza-1-azoniatetracyclo[7.6.0.02,6.011,15]pentadeca-1,3,5,9-tetraen-7-one
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Overview
Description
(11R,15S)-4-hexyl-8-methyl-3,5,8,10-tetraza-1-azoniatetracyclo[76002,6011,15]pentadeca-1,3,5,9-tetraen-7-one is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11R,15S)-4-hexyl-8-methyl-3,5,8,10-tetraza-1-azoniatetracyclo[7.6.0.02,6.011,15]pentadeca-1,3,5,9-tetraen-7-one likely involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the tetracyclic core through intramolecular cyclization.
Functional Group Introduction: Addition of hexyl and methyl groups through alkylation reactions.
Quaternary Ammonium Formation: Introduction of the azoniatetracyclo structure through quaternization reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing chromatography or crystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(11R,15S)-4-hexyl-8-methyl-3,5,8,10-tetraza-1-azoniatetracyclo[7.6.0.02,6.011,15]pentadeca-1,3,5,9-tetraen-7-one may undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitrogen-containing groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (11R,15S)-4-hexyl-8-methyl-3,5,8,10-tetraza-1-azoniatetracyclo[7.6.0.02,6.011,15]pentadeca-1,3,5,9-tetraen-7-one may be used as a building block for the synthesis of more complex molecules or as a catalyst in certain reactions.
Biology
In biological research, this compound could be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
Industry
In industry, this compound could be used in the development of new materials or as an additive in various products.
Mechanism of Action
The mechanism by which (11R,15S)-4-hexyl-8-methyl-3,5,8,10-tetraza-1-azoniatetracyclo[7.6.0.02,6.011,15]pentadeca-1,3,5,9-tetraen-7-one exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibition or activation of enzyme activity.
Interaction with DNA/RNA: Modulation of gene expression.
Cell Membrane Disruption: Alteration of cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
(11R,15S)-4-hexyl-8-methyl-3,5,8,10-tetraza-1-azoniatetracyclo[7.6.0.02,6.011,15]pentadeca-1,3,5,9-tetraen-7-one: A similar compound with slight variations in functional groups.
This compound: Another similar compound with different stereochemistry.
Uniqueness
The uniqueness of (11R,15S)-4-hexyl-8-methyl-3,5,8,10-tetraza-1-azoniatetracyclo[76002,6
Properties
Molecular Formula |
C17H24N5O+ |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(11R,15S)-4-hexyl-8-methyl-3,5,8,10-tetraza-1-azoniatetracyclo[7.6.0.02,6.011,15]pentadeca-1,3,5,9-tetraen-7-one |
InChI |
InChI=1S/C17H24N5O/c1-3-4-5-6-10-13-19-14-15(20-13)22-12-9-7-8-11(12)18-17(22)21(2)16(14)23/h11-12H,3-10H2,1-2H3/q+1/t11-,12+/m1/s1 |
InChI Key |
ROBSNHVIGDIYFL-NEPJUHHUSA-N |
Isomeric SMILES |
CCCCCCC1=NC2=[N+]3[C@H]4CCC[C@H]4N=C3N(C(=O)C2=N1)C |
Canonical SMILES |
CCCCCCC1=NC2=[N+]3C4CCCC4N=C3N(C(=O)C2=N1)C |
Origin of Product |
United States |
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